N-(3,4-dimethoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide
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Overview
Description
N-(3,4-dimethoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is a complex organic compound that belongs to the class of thienopyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, including methoxy, hydroxy, and carboxamide, contributes to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antimicrobial activity against microbial strains such asE. coli, B. mycoides and C. albicans
Mode of Action
The exact mode of action of this compound is currently unknown. It is known that similar compounds can interact with their targets to inhibit their function . The compound’s interaction with its targets may result in changes to the target’s function, leading to the observed biological effects.
Biochemical Pathways
Similar compounds have been found to affect various pathways, including those involved in oxidative stress . These compounds can increase the production of reactive oxygen species (ROS), which can lead to cellular damage .
Pharmacokinetics
A study on similar compounds suggested that they have rather high tpsa values, indicating a probable low ability to penetrate through the cell membrane or blood-brain barrier .
Result of Action
The result of this compound’s action is likely related to its antimicrobial activity. For example, similar compounds have been found to prevent the growth of E. coli, B. mycoides, and C. albicans . .
Biochemical Analysis
Biochemical Properties
It has been synthesized and tested as an antimicrobial agent . The compound has shown good to strong antimicrobial activity against microbial strains E. coli, B. mycoides, and C. albicans .
Cellular Effects
It has been found to exhibit antimicrobial activity, suggesting that it may interact with cellular processes in microbial cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of Chalcone Intermediate: The reaction of 4-bromoacetophenone with 3,4-dimethoxybenzaldehyde in ethanol and sodium hydroxide solution yields the corresponding chalcone.
Cyclization to Thienopyridine: The chalcone intermediate is then treated with 2-cyanothioacetamide in ethanol in the presence of trimethylamine to afford the corresponding pyridinethione derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl groups yields alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial activity against strains such as E. coli, B. mycoides, and C.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: May be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Thienopyridine Derivatives: Compounds with similar thienopyridine structures but different substituents.
Pyridine Derivatives: Compounds containing the pyridine ring with various functional groups.
Uniqueness
N-(3,4-dimethoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is unique due to its specific combination of functional groups, which contribute to its distinct chemical properties and biological activities. The presence of both methoxy and hydroxy groups, along with the thienopyridine core, sets it apart from other similar compounds.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-7-hydroxy-4-methyl-5-oxothieno[3,2-b]pyridine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5S/c1-19-10-6-7-25-15(10)14(20)13(17(19)22)16(21)18-9-4-5-11(23-2)12(8-9)24-3/h4-8,20H,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRORJEULAVJXOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=C(C1=O)C(=O)NC3=CC(=C(C=C3)OC)OC)O)SC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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